3-(3,4-dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid
Description
This compound (CAS: 332052-74-1) is a multifunctional molecule featuring:
- A 3,4-dimethoxyphenyl group attached to a propanoic acid backbone.
- An acetamide linker connecting the phenylpropanoic acid moiety to a 4-oxoquinazolin-3(4H)-yl heterocycle.
The dimethoxyphenyl group enhances lipophilicity and may influence metabolic stability, while the quinazolinone core is associated with biological activity, particularly in kinase inhibition and anticancer applications .
Properties
Molecular Formula |
C21H21N3O6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H21N3O6/c1-29-17-8-7-13(9-18(17)30-2)16(10-20(26)27)23-19(25)11-24-12-22-15-6-4-3-5-14(15)21(24)28/h3-9,12,16H,10-11H2,1-2H3,(H,23,25)(H,26,27) |
InChI Key |
FPJGDKKHSAVZOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)CN2C=NC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Process:
-
Michael Addition : React 4-aminophenol with methyl acrylate in 2-propanol under reflux.
-
Ester Hydrolysis : Treat the intermediate with aqueous NaOH to yield the propanoic acid derivative.
-
Purification : Recrystallize from ethanol/water (yield: 85%).
Integrated Synthesis Routes
Method 1: CDI-Mediated Coupling
-
Quinazolinone Activation :
-
React 4-oxoquinazolin-3-yl-acetic acid with CDI in toluene at 60°C.
-
-
Amide Formation :
-
Add 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid and stir at 60–65°C for 3 hours.
-
-
Cyclization and Purification :
Method 2: HOBt/EDCI Coupling
-
Activation :
-
Mix 4-oxoquinazolin-3-yl-acetic acid with HOBt/EDCI in DMF.
-
-
Coupling :
-
Add the amino acid derivative and stir overnight.
-
-
Workup :
Optimization and Yield Analysis
| Method | Coupling Agent | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| CDI-Mediated | CDI | Toluene | 60–65°C | 95% | 99% |
| HOBt/EDCI | HOBt/EDCI | DMF | Room temp | 91% | 98% |
| Acetic Acid Cyclization | – | Acetic acid | 100°C | 86% | 97% |
Key Observations :
-
CDI offers higher yields due to milder conditions and reduced side reactions.
-
Recrystallization from ethanol or ethyl acetate enhances purity to >98%.
Challenges and Solutions
Issue 1: Low Cyclization Efficiency
-
Cause : Incomplete ring closure during quinazolinone formation.
-
Solution : Prolong reflux time (4–6 hours) and use excess acetic acid.
Issue 2: Epimerization During Coupling
-
Cause : Racemization of the amino acid intermediate.
Industrial-Scale Considerations
For large-scale synthesis, toluene is preferred over DMF due to easier solvent recovery. Continuous distillation of toluene under vacuum reduces processing time by 30%. Automated pH adjustment during workup minimizes manual intervention and improves reproducibility .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound’s quinazolinone moiety is of interest due to its potential biological activity. It can be used in the development of new drugs or as a probe to study biological pathways.
Medicine
The compound may have potential therapeutic applications, particularly in the development of anti-cancer or anti-inflammatory drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid involves its interaction with specific molecular targets. The quinazolinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory responses.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
Key Observations :
- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to hydroxyl (e.g., 3-(4-hydroxyphenyl)propanoic acid) or nitro (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) derivatives .
- Linker Flexibility : The acetamide bridge in the target compound may improve metabolic stability versus thioether (e.g., ) or ester-linked analogs .
- Quinazolinone Modifications: Dimethoxy groups on the quinazolinone ring (CAS 879319-29-6) enhance target affinity but reduce solubility compared to the unsubstituted quinazolinone in the target compound .
Physicochemical Properties
Notes:
Biological Activity
3-(3,4-Dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C19H19N3O4
- Molecular Weight : 353.37 g/mol
- CAS Number : 694448-41-4
Research indicates that this compound interacts with various molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. These interactions can modulate biological responses, contributing to its therapeutic potential.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:
These results suggest that the compound may inhibit cancer cell proliferation and induce apoptosis.
Antibacterial Activity
The compound has also demonstrated antibacterial properties in vitro. It has been tested against several bacterial strains, indicating a broad spectrum of activity:
Case Studies
- In Vitro Studies : A study conducted on the compound's effects on MCF7 cells demonstrated significant cell cycle arrest at the G2/M phase, indicating a potential mechanism for its anticancer activity.
- Docking Studies : Molecular docking simulations have shown that the compound effectively binds to the active sites of target proteins involved in cancer progression, suggesting a rational basis for its observed biological activities.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multiple synthetic steps, including:
- Formation of the quinazoline core.
- Acetylation and amination processes to introduce functional groups.
Synthetic Route Overview
- Step 1 : Synthesis of the quinazoline scaffold.
- Step 2 : Coupling with the methoxyphenyl group.
- Step 3 : Final modifications to achieve the desired propanoic acid structure.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(3,4-dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid?
- Methodological Answer : Synthesis requires multi-step functionalization. For example, the quinazolinone core can be prepared via cyclocondensation of anthranilic acid derivatives with carbonyl reagents, followed by acetylation and coupling to the dimethoxyphenylpropanoic acid backbone. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions, such as hydrolysis of the dimethoxy groups . Characterization via NMR (e.g., monitoring methoxy singlet at δ 3.76–3.86 ppm) and HPLC purity analysis (>95%) is critical .
Q. How should solubility challenges be addressed during in vitro assays?
- Methodological Answer : The compound’s limited aqueous solubility (similar to structurally related 3-(3-hydroxyphenyl)propanoic acid) necessitates organic solvent stock solutions (e.g., DMSO or ethanol). Stock concentrations should be ≤10 mM, with final organic solvent content <0.1% in biological buffers to minimize solvent interference. Solubility in PBS (pH 7.4) can be enhanced using cyclodextrin-based carriers or surfactants like Tween-80 .
Q. What analytical techniques are recommended for structural confirmation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peak). and NMR identify substituent patterns (e.g., methoxy protons at ~3.8 ppm, quinazolinone carbonyl at ~170 ppm). X-ray crystallography or 2D NOESY may resolve stereochemical ambiguities in the propanoic acid side chain .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design derivatives by modifying the dimethoxyphenyl group (e.g., replacing methoxy with halogens or varying substitution positions) and the quinazolinone core (e.g., introducing electron-withdrawing groups). Test analogs in enzyme inhibition assays (e.g., kinases linked to cancer pathways) and compare IC values. Use molecular docking to correlate substituent effects with binding affinity to target proteins .
Q. What experimental designs are suitable for resolving contradictory bioactivity data across studies?
- Methodological Answer : Apply factorial design to isolate variables (e.g., cell line variability, assay pH, or metabolite interference). For example, if one study reports antiproliferative activity in HeLa cells but not in MCF-7, replicate assays under standardized conditions (e.g., serum-free media, 48-hour exposure). Include positive controls (e.g., doxorubicin) and validate findings using orthogonal methods (e.g., apoptosis markers vs. ATP-based viability assays) .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Methodological Answer : Administer the compound via intravenous (IV) and oral routes in rodent models. Collect plasma at timed intervals and quantify via LC-MS/MS. Calculate bioavailability (F) and half-life (t). Monitor metabolites (e.g., demethylated derivatives) using HRMS. Address rapid clearance by formulating with lipid nanoparticles or PEGylation .
Q. What strategies mitigate off-target effects in mechanistic studies?
- Methodological Answer : Use CRISPR/Cas9 to generate knockout cell lines for suspected off-target proteins (e.g., cytochrome P450 enzymes). Compare dose-response curves in wild-type vs. knockout models. Employ thermal shift assays (TSA) to confirm direct target engagement. Cross-validate findings with RNAi silencing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
